molecular formula C13H18N2O2S2 B14997528 Methyl 3-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate

Methyl 3-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate

Cat. No.: B14997528
M. Wt: 298.4 g/mol
InChI Key: YVCCYYNARRYLGG-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a piperidine moiety, and a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the thiophene ring, followed by the introduction of the piperidine moiety and the carbothioyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Methyl 3-[(3-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-[(3-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(3-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18N2O2S2

Molecular Weight

298.4 g/mol

IUPAC Name

methyl 3-[(3-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C13H18N2O2S2/c1-9-4-3-6-15(8-9)13(18)14-10-5-7-19-11(10)12(16)17-2/h5,7,9H,3-4,6,8H2,1-2H3,(H,14,18)

InChI Key

YVCCYYNARRYLGG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=S)NC2=C(SC=C2)C(=O)OC

Origin of Product

United States

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